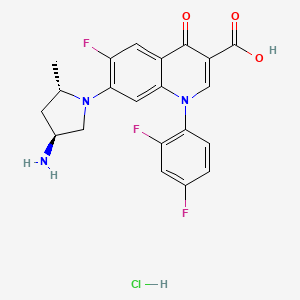

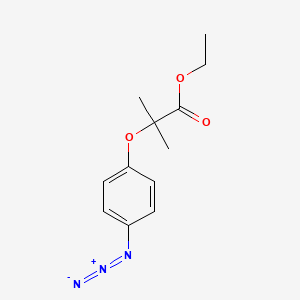

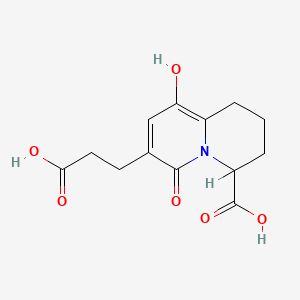

![molecular formula C15H20O4 B1666479 (2Z,4E)-5-[(1S)-1-ヒドロキシ-2,6,6-トリメチル-4-オキソシクロヘキサ-2-エン-1-イル]-3-メチルペンタ-2,4-ジエン酸 CAS No. 21293-29-8](/img/structure/B1666479.png)

(2Z,4E)-5-[(1S)-1-ヒドロキシ-2,6,6-トリメチル-4-オキソシクロヘキサ-2-エン-1-イル]-3-メチルペンタ-2,4-ジエン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Abscission-accelerating plant growth substance isolated from young cotton fruit, leaves of sycamore, birch, and other plants, and from potatoes, lemons, avocados, and other fruits.

科学的研究の応用

PPARγの活性化

この化合物は、脂肪とグルコースの代謝に関与する遺伝子の発現を調節するタンパク質の一種であるPPARγを活性化することができます . この活性化は、皮膚発がんにおける上皮間葉転換(EMT)プロセスを打ち消すことができます .

UV損傷の予防

この化合物は、正常ヒトケラチノサイト(NHK)におけるUVB誘発酸化ストレスおよびDNA損傷に対して保護効果を示しました .

細胞増殖の阻害

扁平上皮癌A431細胞では、この化合物は細胞増殖を阻害し、分化マーカーの発現を増加させました .

EMTの打ち消し

この化合物は、TGF-β1依存性の間葉マーカー、細胞内ROS、EMT関連シグナル伝達経路の活性化、および細胞の遊走能力の増加を打ち消しました .

細胞膜脂質リモデリングのバランス

この化合物は、特にA02と呼ばれる別の化合物と組み合わせると、TGF-β1誘発細胞膜脂質リモデリングと、EMTに関与する生物活性脂質の放出のバランスを取ります .

活性細胞増殖の減少

マウスモデルにおける生体内実験では、この化合物による局所治療に応答して、活性細胞増殖が特徴付けられる領域が減少することが示されました .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acrolein", "methyl vinyl ketone", "methyl acetoacetate", "hydroxylamine hydrochloride", "sodium hydroxide", "sodium borohydride", "magnesium sulfate", "ethyl acetate", "hexanes", "methanol" ], "Reaction": [ "Step 1: Condensation of 2-methyl-1,3-butadiene with acrolein to form (2E,4E)-5-methylhexa-2,4-dienal", "Step 2: Addition of hydroxylamine hydrochloride to (2E,4E)-5-methylhexa-2,4-dienal to form (2E,4E)-5-methylhexa-2,4-dienal oxime", "Step 3: Reduction of (2E,4E)-5-methylhexa-2,4-dienal oxime with sodium borohydride to form (2E,4E)-5-methylhexa-2,4-dien-1-amine", "Step 4: Condensation of (2E,4E)-5-methylhexa-2,4-dien-1-amine with methyl vinyl ketone to form (2E,4E)-5-methylhexa-2,4-dien-1-yl methyl ketone", "Step 5: Addition of sodium hydroxide to (2E,4E)-5-methylhexa-2,4-dien-1-yl methyl ketone to form (2E,4E)-5-methylhexa-2,4-dien-1-ol", "Step 6: Oxidation of (2E,4E)-5-methylhexa-2,4-dien-1-ol with chromium trioxide to form (2E,4E)-5-methylhexa-2,4-dienal", "Step 7: Condensation of (2E,4E)-5-methylhexa-2,4-dienal with methyl acetoacetate to form (2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid", "Step 8: Purification of the product using magnesium sulfate, ethyl acetate, hexanes, and methanol" ] } | |

CAS番号 |

21293-29-8 |

分子式 |

C15H20O4 |

分子量 |

264.32 g/mol |

IUPAC名 |

5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/t15-/m1/s1 |

InChIキー |

JLIDBLDQVAYHNE-OAHLLOKOSA-N |

異性体SMILES |

CC1=CC(=O)CC([C@]1(C=CC(=CC(=O)O)C)O)(C)C |

SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

正規SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

外観 |

Solid powder |

melting_point |

160 - 161 °C |

その他のCAS番号 |

21293-29-8 7773-56-0 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))- Abscisic Acid Abscisic Acid Monoammonium Salt, (R)-Isomer Abscisic Acid, (+,-)-Isomer Abscisic Acid, (E,E)-(+-)-Isomer Abscisic Acid, (E,Z)-(+,-)-Isomer Abscisic Acid, (R)-Isomer Abscisic Acid, (Z,E)-Isomer Abscissic Acid Abscissins |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

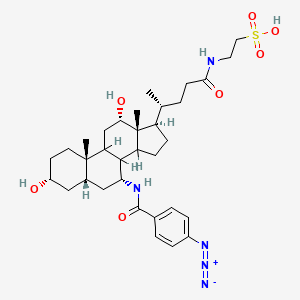

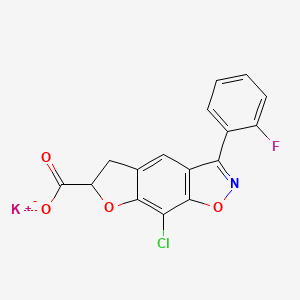

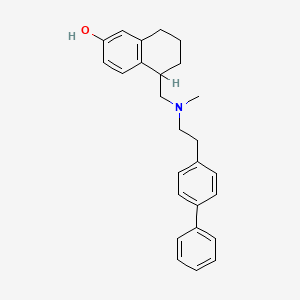

![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)

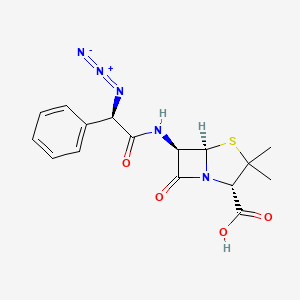

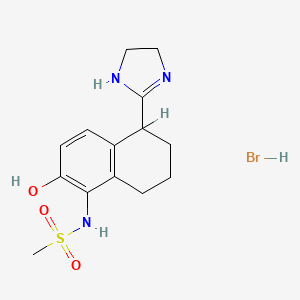

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)

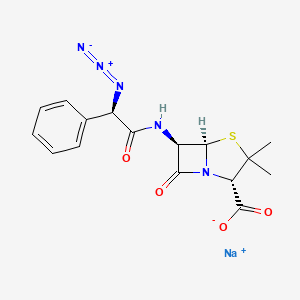

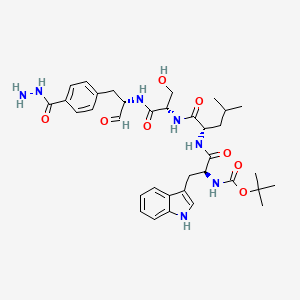

![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)